5,6-Dihydroxytryptophan
Description
5,6-Dihydroxytryptophan (5,6-DHTP) is a hydroxylated derivative of the amino acid tryptophan, serving as a precursor in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. Unlike its more widely studied analog, 5-hydroxytryptophan (5-HTP), 5,6-DHTP contains two hydroxyl groups on the indole ring (positions 5 and 6), which significantly alters its biochemical properties and physiological effects.
Properties
CAS No. |
58456-66-9 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5,6-dihydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-7(11(16)17)1-5-4-13-8-3-10(15)9(14)2-6(5)8/h2-4,7,13-15H,1,12H2,(H,16,17)/t7-/m0/s1 |
InChI Key |
AQZTULVOGWLDTN-ZETCQYMHSA-N |
SMILES |
C1=C2C(=CC(=C1O)O)NC=C2CC(C(=O)O)N |
Isomeric SMILES |
C1=C2C(=CC(=C1O)O)NC=C2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)NC=C2CC(C(=O)O)N |
Other CAS No. |
58456-66-9 |
Synonyms |
5,6-dihydroxytryptophan |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Structure : C₁₁H₁₂N₂O₄, with hydroxyl groups at positions 5 and 6 of the tryptophan backbone.
- Function : Acts as a precursor for serotonin synthesis but is also implicated in neurotoxic pathways when metabolized to 5,6-dihydroxytryptamine (5,6-DHT), a compound that selectively damages serotonergic neurons .
- Blood-Brain Barrier (BBB) Permeability: Unlike direct neurotoxins (e.g., 5,6-DHT), 5,6-DHTP can cross the BBB as an amino acid precursor, enabling central nervous system (CNS) effects after peripheral administration .
Comparative Analysis with Structurally and Functionally Related Compounds
5,6-DHTP vs. 5-Hydroxytryptophan (5-HTP)
Key Findings :
5,6-DHTP vs. 6-Hydroxydopa (6-OHDOPA)
| Property | 5,6-DHTP | 6-OHDOPA |
|---|---|---|
| Target Pathway | Serotonergic neurons | Catecholaminergic neurons |
| Metabolite | 5,6-DHT | 6-Hydroxydopamine (6-OHDA) |
| Neurotoxicity | Selective serotonergic damage | Selective dopaminergic/noradrenergic damage |
| Research Application | Serotonin depletion models | Parkinson’s disease models |
Key Findings :
5,6-DHTP vs. 5,6-Dihydroxytryptamine (5,6-DHT)
| Property | 5,6-DHTP | 5,6-DHT |
|---|---|---|
| BBB Penetration | Yes (as a precursor) | No |
| Administration Route | Intraperitoneal or oral | Intracerebral injection |
| Mechanism | Converted to 5,6-DHT in CNS | Direct neurotoxin |
| Selectivity | Serotonergic neurons | Serotonergic neurons |
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